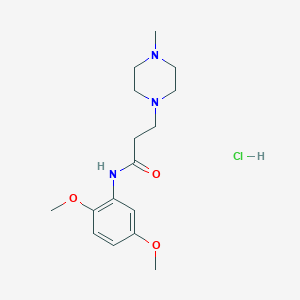![molecular formula C10H11N2NaO3S2 B3942236 sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)
sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate
Übersicht
Beschreibung
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate, also known as SACS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SACS is a sulfonamide-based compound that has a unique structure and properties, making it an interesting molecule for scientific investigation. In
Wirkmechanismus
The mechanism of action of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and survival of microorganisms or cancer cells. sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is also thought to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been shown to have a range of biochemical and physiological effects, depending on the application. In antibacterial studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been found to be effective against a range of Gram-positive and Gram-negative bacteria. In anticancer studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells. In herbicide studies, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been found to be effective against a range of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate also has some limitations, including its toxicity to cells and organisms at high concentrations and its potential for non-specific binding to proteins and other molecules.
Zukünftige Richtungen
There are several future directions for sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate research, including:
1. Investigating the potential use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a biosensor for detecting biomolecules in complex samples.
2. Exploring the use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a drug delivery system for targeted cancer therapy.
3. Studying the potential use of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate as a plant growth regulator for improving crop yields.
4. Investigating the mechanism of action of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate in more detail to better understand its effects on microorganisms and cancer cells.
5. Developing new synthesis methods for sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate to improve its purity and yield.
Conclusion
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate is a unique and interesting chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate and to develop new applications for this compound.
Wissenschaftliche Forschungsanwendungen
Sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been studied for its potential use as a herbicide. In materials science, sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate has been explored for its ability to form self-assembled monolayers on gold surfaces, which can be used for biosensing applications.
Eigenschaften
IUPAC Name |
sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2.Na/c1-2-7-11-10(16)12-8-3-5-9(6-4-8)17(13,14)15;/h2-6H,1,7H2,(H2,11,12,16)(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQHXKFIJXWCHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-(prop-2-enylcarbamothioylamino)benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)



![N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide](/img/structure/B3942186.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3942203.png)
![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)

![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)
![1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)